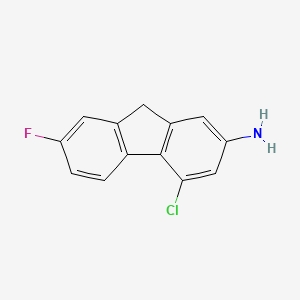
4-Chloro-7-fluoro-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H8ClFN. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of fluorene derivatives followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenes .
Scientific Research Applications
4-Chloro-7-fluoro-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-9h-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-9h-fluoren-2-amine
- 7-Fluoro-9h-fluoren-2-amine
- 2,7-Dichloro-9h-fluoren-2-amine
Uniqueness
4-Chloro-7-fluoro-9h-fluoren-2-amine is unique due to the presence of both chlorine and fluorine atoms on the fluorene backbone. This combination of substituents imparts distinct chemical properties, such as altered reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1785-38-2 |
|---|---|
Molecular Formula |
C13H9ClFN |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
4-chloro-7-fluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9ClFN/c14-12-6-10(16)5-8-3-7-4-9(15)1-2-11(7)13(8)12/h1-2,4-6H,3,16H2 |
InChI Key |
BMKCJFSPSAUJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


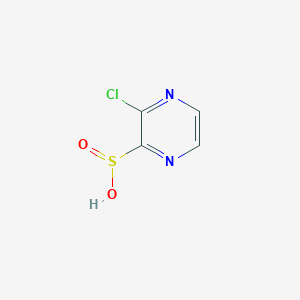

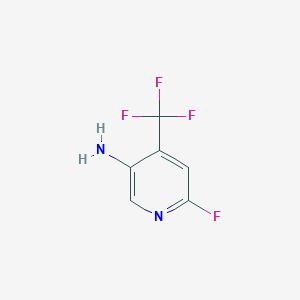

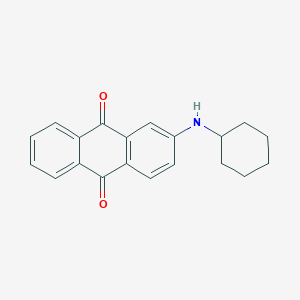
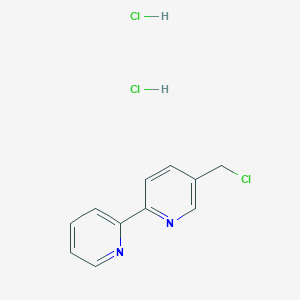



![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
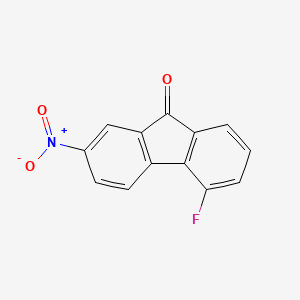
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

